4-[(1-benzoylazetidin-3-yl)oxy]pyridine
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Overview
Description
4-[(1-benzoylazetidin-3-yl)oxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a benzoylazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine typically involves the reaction of 4-hydroxypyridine with 1-benzoylazetidine under suitable conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-benzoylazetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: 4-[(1-benzylazetidin-3-yl)oxy]pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-benzoylazetidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The benzoylazetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[(1-benzylazetidin-3-yl)oxy]pyridine: Similar structure but with a benzyl group instead of a benzoyl group.
4-[(1-acetylazetidin-3-yl)oxy]pyridine: Similar structure but with an acetyl group instead of a benzoyl group.
4-[(1-phenylazetidin-3-yl)oxy]pyridine: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
4-[(1-benzoylazetidin-3-yl)oxy]pyridine is unique due to the presence of the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The benzoyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
phenyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUNCUINDHXJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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